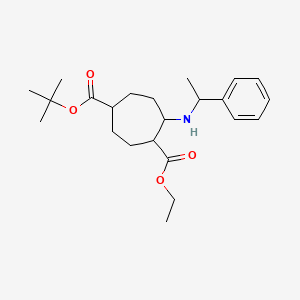
1-(tert-Butyl) 4-ethyl 5-((1-phenylethyl)amino)cycloheptane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32662009 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, making it useful in various analytical and biomedical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662009 typically involves the use of specific organic reactions that introduce functional groups necessary for its unique properties. The synthetic route often includes steps such as condensation reactions, cyclization, and functional group modifications. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of MFCD32662009 may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32662009 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32662009 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
MFCD32662009 has a wide range of applications in scientific research, including:
Chemistry: Used as a photoluminescent probe in various analytical techniques.
Biology: Employed in imaging and diagnostic applications due to its strong luminescent properties.
Medicine: Investigated for its potential use in cancer treatment, particularly in targeting and imaging cancer cells.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism by which MFCD32662009 exerts its effects involves its interaction with specific molecular targets. Its photoluminescent properties are due to the presence of functional groups that can absorb and emit light. This property is exploited in imaging and diagnostic applications, where the compound binds to specific targets and emits light upon excitation, allowing for visualization.
Vergleich Mit ähnlichen Verbindungen
MFCD32662009 can be compared with other photoluminescent compounds such as fluorescein and rhodamine. While all these compounds share the ability to emit light, MFCD32662009 is unique in its specific wavelength of emission and its stability under various conditions. Similar compounds include:
Fluorescein: Known for its use in fluorescence microscopy.
Rhodamine: Widely used in fluorescence imaging and as a dye.
Eigenschaften
Molekularformel |
C23H35NO4 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-ethyl 5-(1-phenylethylamino)cycloheptane-1,4-dicarboxylate |
InChI |
InChI=1S/C23H35NO4/c1-6-27-22(26)19-14-12-18(21(25)28-23(3,4)5)13-15-20(19)24-16(2)17-10-8-7-9-11-17/h7-11,16,18-20,24H,6,12-15H2,1-5H3 |
InChI-Schlüssel |
KQHFZPNXAIHAGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
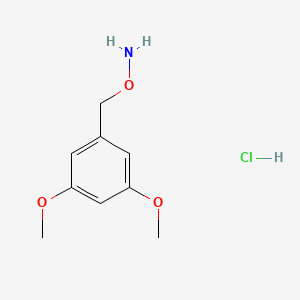
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methyl]azetidine-1-carboxylate](/img/structure/B15336520.png)
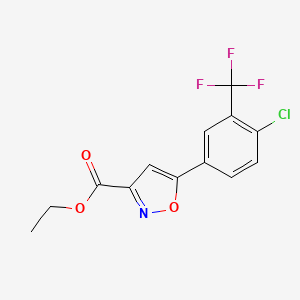
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
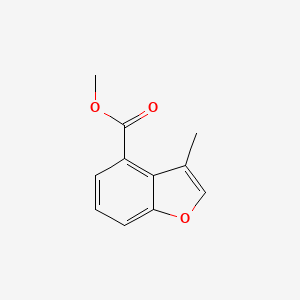
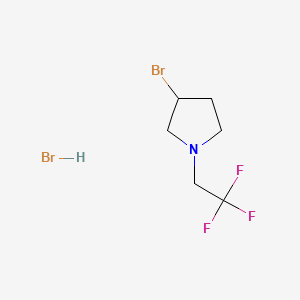
![2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid](/img/structure/B15336548.png)
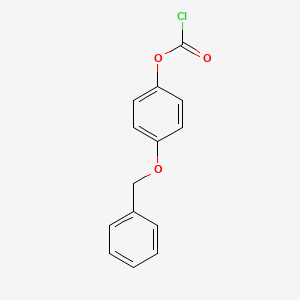
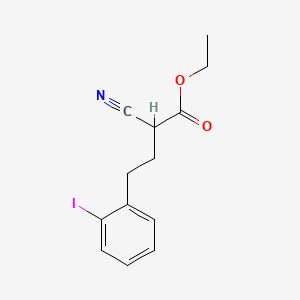
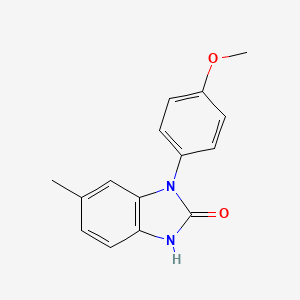

![2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
![Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione](/img/structure/B15336586.png)
